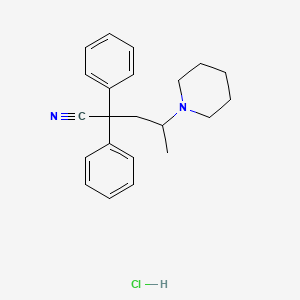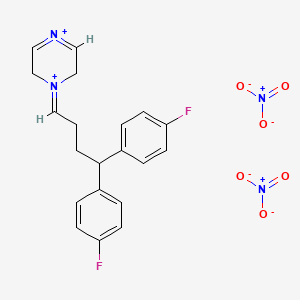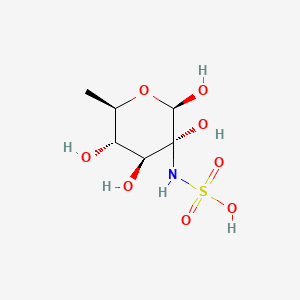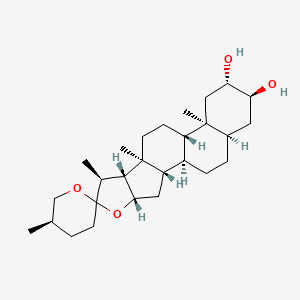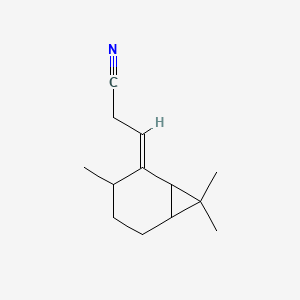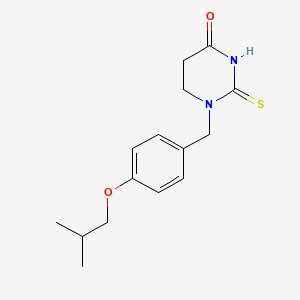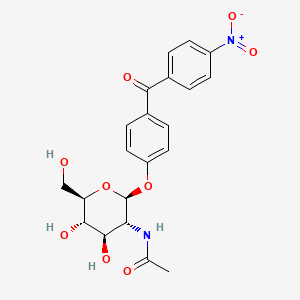
Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)-, hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)-, hydrate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a glucopyranosyl moiety and a nitrophenyl group, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)-, hydrate typically involves multi-step organic reactions. One common method includes the acetylation of 2-amino-2-deoxy-beta-D-glucopyranose followed by its coupling with 4-hydroxyphenylmethanone. The final step involves the nitration of the phenyl ring to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions are crucial to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)-, hydrate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted glucopyranosyl compounds.
科学的研究の応用
Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)-, hydrate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)-, hydrate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The glucopyranosyl moiety may facilitate the compound’s entry into cells, enhancing its biological effects.
類似化合物との比較
Similar Compounds
Methanone, (4-nitrophenyl)phenyl-: Similar in structure but lacks the glucopyranosyl moiety.
Methanone, (4-hydroxyphenyl)phenyl-: Contains a hydroxy group instead of the nitro group.
Methanone, (4-methoxyphenyl)phenyl-: Features a methoxy group in place of the nitro group.
Uniqueness
Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)-, hydrate is unique due to its combination of a glucopyranosyl moiety and a nitrophenyl group, which imparts distinct chemical and biological properties. This combination enhances its solubility, reactivity, and potential for biological interactions, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
83357-15-7 |
|---|---|
分子式 |
C21H22N2O9 |
分子量 |
446.4 g/mol |
IUPAC名 |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-(4-nitrobenzoyl)phenoxy]oxan-3-yl]acetamide |
InChI |
InChI=1S/C21H22N2O9/c1-11(25)22-17-20(28)19(27)16(10-24)32-21(17)31-15-8-4-13(5-9-15)18(26)12-2-6-14(7-3-12)23(29)30/h2-9,16-17,19-21,24,27-28H,10H2,1H3,(H,22,25)/t16-,17-,19-,20-,21-/m1/s1 |
InChIキー |
AQWXPRPAECFWTN-XGAGZNTDSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])CO)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


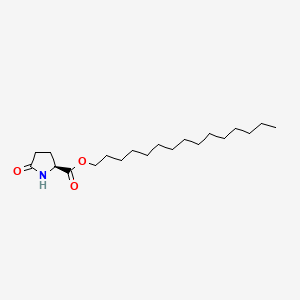
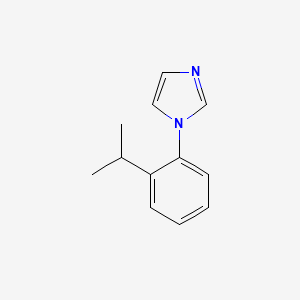

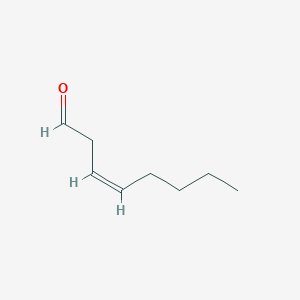
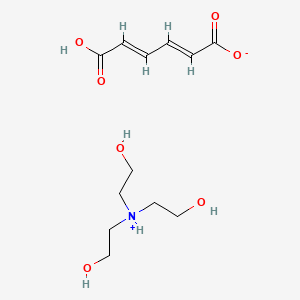
![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)
